4-(Benzyloxy)-2'-methyl-1,1'-biphenyl
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Overview
Description
4-(Benzyloxy)-2’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a benzyloxy group attached to one ring and a methyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-(Benzyloxy)-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can produce benzyl alcohol or toluene derivatives.
Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene rings.
Scientific Research Applications
4-(Benzyloxy)-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2’-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a methyl group.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group in addition to the benzyloxy group.
4-(Benzyloxy)phenol: Lacks the methyl group and has a hydroxyl group instead.
Uniqueness
4-(Benzyloxy)-2’-methyl-1,1’-biphenyl is unique due to the presence of both a benzyloxy and a methyl group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
893738-92-6 |
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Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-2-(4-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-7-5-6-10-20(16)18-11-13-19(14-12-18)21-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |
InChI Key |
OVCCESOHPCFNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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